

Application Note: Chiral Separation of Levocetirizine and its Enantiomer using Capillary Electrophoresis

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Compound of Interest

Compound Name: *Levocetirizine hydrochloride*

Cat. No.: *B11765196*

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Abstract

This application note provides a detailed protocol for the chiral separation of levocetirizine and its enantiomer, dextrocetirizine, using capillary electrophoresis (CE). Levocetirizine is the active R-enantiomer of cetirizine, a second-generation antihistamine.^{[1][2]} The determination of enantiomeric purity is crucial for pharmaceutical quality control. Capillary electrophoresis offers a powerful technique for this purpose due to its high efficiency, short analysis time, and low consumption of chiral selectors.^[3] This document outlines the optimized experimental conditions, including the use of sulfated β -cyclodextrins as chiral selectors, and provides a comprehensive protocol for researchers, scientists, and drug development professionals.

Introduction

Cetirizine is a widely used second-generation H1-antagonist that contains a single chiral center, existing as a racemic mixture of levocetirizine ((R)-cetirizine) and dextrocetirizine ((S)-cetirizine).^[2] The pharmacological activity of cetirizine is primarily attributed to levocetirizine, while the dextro-enantiomer is considered less active and may contribute to side effects.^[1] Consequently, the production and quality control of enantiomerically pure levocetirizine are of significant importance in the pharmaceutical industry.

Capillary electrophoresis (CE) has emerged as a robust analytical technique for chiral separations. The principle of chiral CE involves the addition of a chiral selector to the

background electrolyte (BGE).^[4] The enantiomers form transient diastereomeric complexes with the chiral selector, leading to differences in their electrophoretic mobilities and enabling their separation.^{[4][5]} Various chiral selectors have been successfully employed for the separation of cetirizine enantiomers, with cyclodextrins and their derivatives being the most common.^[6]

This application note details validated CE methods for the enantiomeric purity testing of levocetirizine, providing protocols that are sensitive and reliable for the determination of dextrocetirizine as an impurity in levocetirizine drug substances and pharmaceutical formulations.^{[7][8]}

Experimental Protocols

Method 1: Anionic Cyclodextrin Mediated Capillary Electrophoresis

This method is suitable for the enantioselective determination of dextrocetirizine in levocetirizine pharmaceutical products.^[3]

Materials and Reagents:

- Levocetirizine and Dextrocetirizine standards
- Sulfated- β -cyclodextrin (S- β -CD)
- Sodium tetraborate
- Sodium hydroxide (for pH adjustment)
- Deionized water
- Methanol (for sample preparation)

Instrumentation:

- Capillary Electrophoresis system with a Diode Array Detector (DAD)

- Fused-silica capillary (e.g., 50 µm i.d., 360 µm o.d., total length 48.5 cm, effective length 40 cm)

Procedure:

- Background Electrolyte (BGE) Preparation: Prepare a 50 mM sodium tetraborate buffer. Dissolve the appropriate amount of sodium tetraborate in deionized water. Add 1% (w/v) sulfated- β -cyclodextrin. Adjust the pH to 8.2 with sodium hydroxide.[7][9]
- Standard Solution Preparation: Prepare stock solutions of levocetirizine and dextrocetirizine in methanol. Further dilute with the BGE to the desired concentrations for calibration curves.
- Sample Preparation: For tablets, weigh and finely powder a number of tablets. Dissolve a portion of the powder equivalent to a single dose in a suitable solvent and dilute with the BGE to achieve a final concentration within the calibration range.
- Capillary Conditioning: Before the first use, rinse the new capillary with 1 M NaOH, followed by deionized water, and finally with the BGE. Between runs, rinse the capillary with the BGE.
- Electrophoretic Conditions:
 - Applied Voltage: 20 kV to 30 kV
 - Temperature: 25 °C[8]
 - Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).
 - Detection: Diode Array Detector (DAD) at 230 nm.

Method 2: Highly Sulfated Cyclodextrin in Acidic Buffer

This method provides a rapid and efficient separation of cetirizine enantiomers.

Materials and Reagents:

- Levocetirizine and Dextrocetirizine standards
- Heptakis(2,3-diacetyl-6-sulfato)- β -CD

- Triethanolamine
- Phosphoric acid
- Acetonitrile (ACN)
- Deionized water

Instrumentation:

- Capillary Electrophoresis system with a UV detector
- Fused-silica capillary

Procedure:

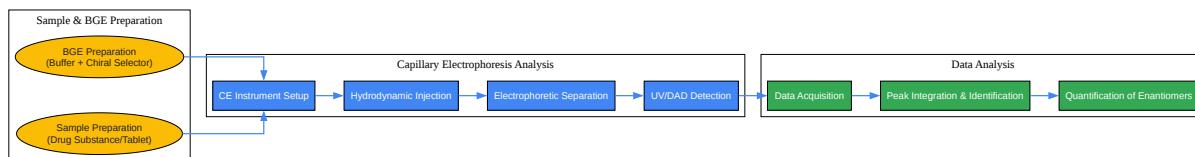
- BGE Preparation: Prepare a 75 mM triethanolamine-phosphate buffer.[6][8][10] Add 0.4 mg/mL of heptakis(2,3-diacetyl-6-sulfato)- β -CD and 10% acetonitrile.[6][8][10] Adjust the pH to 2.5 with phosphoric acid.[6][8][10]
- Standard and Sample Preparation: Follow the procedures outlined in Method 1, using the BGE from this method as the diluent.
- Capillary Conditioning: Condition the capillary as described in Method 1.
- Electrophoretic Conditions:
 - Applied Voltage: 20 kV[6][8][10]
 - Temperature: 25 °C, with liquid cooling[6][8][10]
 - Injection: Hydrodynamic injection (e.g., 1 s).[6][8][10]
 - Detection: UV detection at 214 nm.[6][8][10]

Data Presentation

The following table summarizes the key quantitative data from various published methods for the chiral separation of cetirizine enantiomers using capillary electrophoresis.

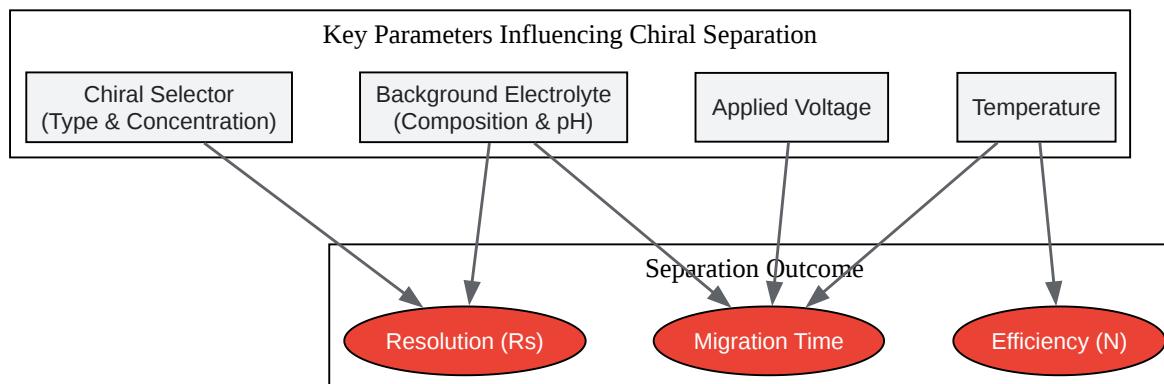
Parameter	Method 1	Method 2	Method 3
Chiral Selector	Sulfated- β -CD	Heptakis(2,3-diacetyl-6-sulfato)- β -CD	Sulfobutyl ether- β -CD (SBE- β -CD)
BGE	50 mM Tetraborate	75 mM Triethanolamine-phosphate	30 mM NaH ₂ PO ₄
pH	8.2[7][9]	2.5[6][8][10]	7.0[11]
Chiral Selector Conc.	1% (w/v)[7][9]	0.4 mg/mL[6][8][10]	20 g/L[11]
Applied Voltage	Optimized	20 kV[6][8][10]	Optimized
Temperature	Optimized	25 °C[6][8][10]	Optimized
Detection Wavelength	DAD (200-800 nm)	214 nm[6][8][10]	Not Specified
Resolution (Rs)	> 3[7]	Baseline separation	Good enantioseparation[11]
LOD (Dextrocetirizine)	0.075 μ g/mL[7]	Not Specified	Not Specified
LOQ (Dextrocetirizine)	0.25 μ g/mL[7]	Not Specified	Not Specified

Mandatory Visualizations



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Caption: Experimental workflow for the chiral separation of levocetirizine.

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Caption: Key parameters affecting the chiral separation of levocetirizine.

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- To cite this document: BenchChem. [Application Note: Chiral Separation of Levocetirizine and its Enantiomer using Capillary Electrophoresis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11765196#chiral-separation-of-levocetirizine-and-its-enantiomer-using-capillary-electrophoresis]

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